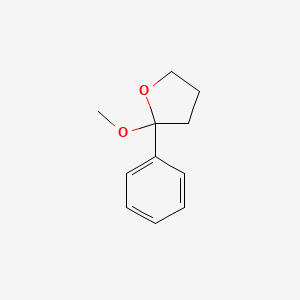

2-Methoxy-2-phenyloxolane

Description

Significance of Oxolane Derivatives in Chemical Synthesis

Oxolane derivatives are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological activity. derpharmachemica.comnih.gov The oxolane ring, a saturated five-membered cyclic ether, is a key component in various molecules, including certain sugars like D-ribose and 2-deoxy-D-ribose, which are the building blocks of nucleic acids. nih.gov In synthetic organic chemistry, the oxolane framework is utilized as a versatile building block for the construction of more complex molecular architectures.

The utility of oxolane derivatives stems from their unique combination of properties. The ether oxygen can act as a hydrogen bond acceptor, influencing the solubility and transport properties of molecules. Furthermore, the ring can be substituted at various positions, allowing for the introduction of diverse functional groups and the creation of chiral centers. This versatility makes oxolane derivatives valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For instance, substituted oxolanes are being investigated for their potential as antitumor agents and kinase inhibitors.

Historical Context of 2-Methoxy-2-phenyloxolane in Organic Chemistry

The development of synthetic methods for heterocyclic compounds, including oxolanes, has been a cornerstone of organic chemistry. derpharmachemica.com While the specific historical timeline for the first synthesis of this compound is not extensively documented in the provided results, the study of related structures provides context. The exploration of chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, gained prominence in the mid-1970s. wikipedia.org Compounds with structural similarities, such as those with phenyl and methoxy (B1213986) groups, have been used in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com The development of methods to create substituted oxolanes has been driven by the desire to access novel chemical space and to synthesize complex natural products. organic-chemistry.org

Research Trajectories and Open Questions Pertaining to this compound

Current research involving oxolane derivatives is focused on several key areas. One major trajectory is the development of new synthetic methodologies to access functionalized oxolanes with high levels of stereocontrol. organic-chemistry.org This includes the use of catalytic methods to promote cyclization reactions that form the oxolane ring. organic-chemistry.org Another area of active investigation is the application of oxolane derivatives as chiral auxiliaries or ligands in asymmetric catalysis. wikipedia.orgtcichemicals.com The defined stereochemistry of a chiral oxolane derivative can be used to influence the stereochemical outcome of a reaction on a different part of the molecule. uwindsor.ca

Regarding this compound specifically, several open questions remain. Further research is needed to fully elucidate its reactivity profile and to explore its potential as a protecting group for alcohols or as a chiral auxiliary in asymmetric synthesis. The stability of the methoxy group under various reaction conditions and the influence of the phenyl group on the stereochemical course of reactions are areas that warrant deeper investigation. Additionally, the biological activity of this compound and its derivatives is largely unexplored, representing a potential avenue for future research.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C11H14O2 | 178.23 | Oxolane ring with methoxy and phenyl substituents at the 2-position. |

| Tetrahydrofuran (B95107) (Oxolane) wikipedia.org | (CH2)4O | 72.11 | Parent five-membered cyclic ether. wikipedia.org |

| (S)-(+)-2-Methoxy-2-phenylethanol sigmaaldrich.com | C9H12O2 | 152.19 | Chiral alcohol with structural similarities. sigmaaldrich.com |

| (R)-(-)-2-Methoxy-2-phenylethanol sigmaaldrich.com | C9H12O2 | 152.19 | Enantiomer of the above, used as a precursor in synthesis. sigmaaldrich.com |

| 2-Methoxyethoxymethyl chloride (MEM-Cl) wikipedia.org | C4H9ClO2 | 124.56 | Reagent used to introduce the MEM protecting group for alcohols. wikipedia.org |

| 2-Phenyloxolane-3-carboxylic acid bldpharm.com | C11H12O3 | 204.21 | Oxolane derivative with a phenyl and a carboxylic acid group. bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

92594-09-7 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methoxy-2-phenyloxolane |

InChI |

InChI=1S/C11H14O2/c1-12-11(8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

BUXCMIZRKRWSNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 2 Phenyloxolane

Established Synthetic Pathways

Traditional routes to substituted oxolanes often rely on cyclization reactions of functionalized linear precursors. These methods are valued for their reliability and the foundational chemical principles they employ.

Intramolecular cyclization is a cornerstone for the formation of five-membered rings like oxolane. For a target such as 2-Methoxy-2-phenyloxolane, this typically involves a γ-hydroxyketone or a related precursor. The acid-catalyzed cyclization of a γ-hydroxy ketal or acetal (B89532) is a direct and plausible route. In this scenario, a 4-hydroxy-1-phenylbutan-1-one precursor could be converted to its dimethyl acetal. Subsequent treatment with an acid catalyst would promote the intramolecular attack of the hydroxyl group onto the carbocation formed at the acetal carbon, yielding the this compound ring.

Another prominent method is the oxidative cyclization of γ-hydroxy alkenes. Palladium-catalyzed oxidative cyclization, for instance, can form both a C-O and a C-C bond in a single transformation with high diastereoselectivity. organic-chemistry.org The intramolecular oxypalladation of alkenols is a powerful technique for constructing oxygen heterocycles. nih.gov

Table 1: Examples of Cyclization Reactions for Tetrahydrofuran (B95107) Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| γ-Hydroxy Alkenes | Pd Catalyst | Substituted Tetrahydrofurans | organic-chemistry.org |

| Tertiary 1,4-Diols | Cerium Ammonium Nitrate | Tetrahydrofuran Derivatives | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Phenylacetaldehyde is a versatile precursor in organic synthesis, often used for constructing phenyl-substituted carbon skeletons. wikipedia.orgnih.gov In the context of this compound synthesis, phenylacetaldehyde could be employed in a multi-step sequence. For example, an aldol condensation with a three-carbon component, followed by reduction and cyclization, could theoretically lead to the desired oxolane ring. The synthesis of phenylacetaldehyde itself can be achieved through various routes, including the isomerization of styrene oxide or the Darzens reaction between benzaldehyde and chloroacetate esters. wikipedia.org While direct cyclization pathways starting from phenylacetaldehyde for this specific target are not prominently documented, its role as a key building block for the phenylethyl moiety is well-established. google.com

The synthesis of specific stereoisomers of substituted oxolanes is of significant interest, particularly for applications in pharmaceuticals and natural product synthesis. The 2-position of this compound is a stereocenter, and controlling its configuration is a key challenge. Asymmetric catalysis offers powerful solutions. For instance, the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones can produce 2,2-disubstituted terminal epoxides with high enantioselectivity, which are valuable chiral building blocks. nih.gov

For the synthesis of chiral 2,2-disubstituted tetrahydrofurans, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with aryl ketones have been developed, achieving high enantiomeric excess (ee). Furthermore, iridium-catalyzed asymmetric hydrogenation provides a route to chiral tetrahydroquinoxaline derivatives, showcasing the power of metal catalysis in controlling stereochemistry in heterocyclic systems. nih.gov These methods, while not applied directly to this compound in the surveyed literature, represent the state-of-the-art in stereoselective synthesis of related structures.

Table 2: Catalysts in Stereoselective Synthesis of Heterocycles

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| La-Li₃-BINOL complex | Corey-Chaykovsky Epoxidation | 2,2-Disubstituted Epoxides | 91-97% |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition | 2,2-Disubstituted Tetrahydrofurans | up to 95% |

This table is interactive. Click on the headers to sort.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These innovations are highly applicable to the synthesis of complex molecules like this compound.

Modern catalytic methods provide efficient pathways to substituted tetrahydrofurans. Gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters, for example, produces functionalized dihydrofurans which can be further modified to saturated oxolanes. chemrxiv.org Iron catalysis has also been shown to be effective for the α-C(sp³)-H activation of ethers, allowing for the synthesis of mixed acetals. organic-chemistry.org

Palladium catalysis remains a dominant force, with tandem oxidative cyclization-redox relay reactions enabling the synthesis of highly substituted tetrahydrofurans. nih.gov These advanced strategies often allow for the construction of multiple bonds and stereocenters in a single, highly controlled operation.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of oxolane derivatives, this can involve the use of environmentally benign solvents like water or methanol (B129727), the development of catalyst systems that operate under milder conditions, and the use of renewable starting materials. rsc.orgresearchgate.net For example, acid-catalyzed conversions of furan, a biomass-derived chemical, have been studied in various solvents to suppress polymerization and enhance the formation of desired products. rsc.orgresearchgate.net While specific green routes to this compound are not detailed in existing literature, the application of these principles would likely involve choosing a catalytic cyclization route over a stoichiometric one, using safer solvents, and designing the synthesis to be atom-economical.

Flow Chemistry Applications for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including this compound. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages over conventional batch methods. mdpi.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and greater potential for scalability and automation. researchgate.netgoogle.comresearchgate.net

One of the primary advantages of employing flow chemistry for this synthesis is the superior temperature control. The high surface-area-to-volume ratio of the reactor tubing allows for rapid and efficient heat exchange, enabling precise maintenance of the optimal reaction temperature. This is particularly crucial for reactions that are exothermic, as it prevents thermal runaways and minimizes the formation of degradation products that can occur at elevated temperatures. researchgate.net

Furthermore, the integration of in-line purification and analysis tools is a key feature of modern flow chemistry systems. google.com Downstream from the reactor, the product stream containing this compound could pass through a back-pressure regulator to maintain the desired reaction pressure and then directly into a purification module, such as a column packed with a neutralizing agent or a scavenger resin to remove the acid catalyst and any unreacted starting materials. Real-time monitoring of the reaction progress and product purity could be achieved by incorporating in-line analytical techniques like FTIR or HPLC.

The scalability of a flow process for this compound production is another significant advantage. mdpi.com Instead of using larger, and often more hazardous, batch reactors, production can be increased by either running the flow system for longer durations or by "numbering-up," which involves operating multiple identical reactor systems in parallel. This approach avoids the challenges often associated with process scale-up in batch production, where reaction kinetics and mixing dynamics can change significantly.

Hypothetical data from the optimization of a flow synthesis of this compound could be represented in the following tables, illustrating the influence of key reaction parameters on the yield and purity of the final product.

Table 1: Effect of Temperature and Residence Time on Product Yield

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 5 | 75 |

| 2 | 80 | 5 | 88 |

| 3 | 100 | 5 | 92 |

| 4 | 80 | 10 | 95 |

Table 2: Influence of Catalyst Loading on Conversion

| Entry | Catalyst Equiv. | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|

| 1 | 0.05 | 1.0 | 85 |

| 2 | 0.10 | 1.0 | 96 |

| 3 | 0.15 | 1.0 | 96 |

| 4 | 0.10 | 0.5 | 99 |

These tables demonstrate the systematic approach to process optimization that is facilitated by flow chemistry, allowing for the rapid identification of the ideal conditions for the efficient and high-purity production of this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Methoxy 2 Phenyloxolane

Ring-Opening Reactions

Ring-opening of the stable oxolane ring in 2-Methoxy-2-phenyloxolane does not occur under neutral or basic conditions due to the lack of ring strain and the presence of poor leaving groups (alkoxides). Consequently, these reactions are predominantly facilitated by acid catalysis.

The acid-catalyzed ring-opening of this compound is effectively an acetal (B89532) hydrolysis reaction. The mechanism proceeds through the formation of a key intermediate, an oxocarbenium ion. nih.govlibretexts.orgresearchgate.net

The process is initiated by the protonation of one of the two oxygen atoms of the acetal group. Protonation can occur either on the exocyclic methoxy (B1213986) oxygen or the endocyclic ring oxygen. Both pathways lead to the formation of a resonance-stabilized oxocarbenium ion upon cleavage of a C-O bond. The phenyl group at C2 provides additional stabilization to this cation through resonance.

Mechanism Steps:

Protonation: A Brønsted acid protonates either the methoxy oxygen or the ring oxygen.

Formation of Oxocarbenium Ion:

If the methoxy oxygen is protonated, a molecule of methanol (B129727) is eliminated, leading to a cyclic oxocarbenium ion. This intermediate is primarily involved in nucleophilic substitution reactions (see Section 3.2).

If the ring oxygen is protonated, the C2-O1 bond cleaves to open the ring. This generates an acyclic oxocarbenium ion, which is quickly trapped by a nucleophile like water.

Nucleophilic Attack: A nucleophile (e.g., water) attacks the carbocationic center of the open-chain intermediate.

Deprotonation: The final step is the deprotonation of the adduct to yield the ring-opened product, 4-hydroxy-4-phenylpentanal, and regenerate the acid catalyst.

This ring-opened product, a γ-hydroxy aldehyde, can exist in equilibrium with its corresponding cyclic hemiacetal.

Direct nucleophilic ring-opening of the oxolane ring without prior acid activation is generally not a viable pathway. The stability of the five-membered tetrahydrofuran (B95107) ring, unlike the highly strained three-membered ring of epoxides, prevents direct SN2-type attacks that would lead to ring cleavage. researchgate.netlibretexts.org

Therefore, nucleophilic ring-opening is intrinsically linked to the acid-catalyzed mechanism described above. The role of the nucleophile is to trap the open-chain electrophilic intermediate that is formed after the acid-promoted C-O bond scission. Strong nucleophiles are not required, as the reaction's rate-determining step is typically the formation of the carbocationic intermediate. libretexts.orgyoutube.com Even weak nucleophiles, such as water or alcohols, can effectively participate in this step.

The ring-opening of this compound is highly regioselective. The reaction exclusively involves the cleavage of the C2-O1 bond of the tetrahydrofuran ring, as this is the acetal carbon. The other C-O bonds in the ring are standard ether linkages and are much more resistant to cleavage under these conditions.

If the C2 carbon of the starting material were a stereocenter, the formation of the planar, sp²-hybridized oxocarbenium ion intermediate would result in the loss of stereochemical information at that center. nih.gov The subsequent attack by a nucleophile could occur from either face of the planar intermediate. The stereoselectivity of this attack would depend on steric hindrance posed by the phenyl group and the rest of the molecule, as well as potential directing effects from other functional groups. masterorganicchemistry.com However, in many cases, a mixture of stereoisomers would be expected in the final acyclic product.

Nucleophilic Substitution Reactions at the C2 Position

Nucleophilic substitution at the anomeric C2 position is a competing reaction pathway to ring-opening and is also mediated by acid catalysis. This reaction involves the replacement of the methoxy group with another nucleophile while keeping the oxolane ring intact.

The mechanism for nucleophilic substitution at the C2 position is SN1-like, proceeding through the same resonance-stabilized cyclic oxocarbenium ion intermediate that can be formed during the initial steps of the ring-opening pathway. nih.govresearchgate.net

Mechanism Steps:

Protonation: An acid catalyst protonates the exocyclic methoxy group, converting it into a good leaving group (methanol). libretexts.org

Formation of Oxocarbenium Ion: The protonated methoxy group departs as methanol, leading to the formation of a planar, resonance-stabilized five-membered oxocarbenium ion. This step is typically the rate-determining step of the reaction. msu.eduyoutube.com

Nucleophilic Attack: The incoming nucleophile attacks the electrophilic C2 carbon of the oxocarbenium ion. The attack can occur from either the top or bottom face of the planar intermediate.

The kinetics of this reaction generally follow a first-order or second-order rate law, depending on the specific conditions. libretexts.org If the formation of the oxocarbenium ion is the slow, rate-determining step, the rate law would be:

Rate = k [this compound] [H⁺]

In this scenario, the rate is independent of the concentration or identity of the nucleophile. msu.edu If the nucleophilic attack is rate-limiting, the nucleophile's concentration would appear in the rate law. Given the stability of the tertiary, phenyl-stabilized oxocarbenium ion, its formation is often the rate-limiting step.

The reactivity in nucleophilic substitution at C2 is significantly influenced by the nature of the leaving group. A good leaving group is one that is stable once it has departed. wikipedia.org In the case of this compound, the leaving group is methanol, formed after the protonation of the methoxy group. The propensity of the R-O- group to depart is inversely related to the pKa of its conjugate acid, R-OH.

The table below compares the relative reactivity of different alkoxy leaving groups in analogous acid-catalyzed acetal substitution reactions. Better leaving groups are those that are less basic and can better stabilize a negative charge, although in this acid-catalyzed reaction, they depart as neutral molecules. purechemistry.org Generally, groups that are more electron-withdrawing will be better leaving groups.

| Leaving Group (as R-O-) | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| Trifluoroethoxy (CF₃CH₂O⁻) | CF₃CH₂OH | 12.4 | High |

| Methoxy (CH₃O⁻) | CH₃OH | 15.5 | Moderate |

| Ethoxy (CH₃CH₂O⁻) | CH₃CH₂OH | 16 | Moderate |

| tert-Butoxy ((CH₃)₃CO⁻) | (CH₃)₃COH | 18 | Low |

This trend indicates that substituting the methoxy group with a more electron-withdrawing group like trifluoroethoxy would increase the rate of nucleophilic substitution under acidic conditions by making the leaving group more stable upon departure. researchgate.net Conversely, a more basic leaving group like tert-butoxide would decrease the reaction rate.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is anticipated to undergo electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. The oxolane substituent, attached to the phenyl ring via a carbon atom, would be classified as an alkyl group. Alkyl groups are known to be weakly activating and ortho, para-directing. This directing effect is attributed to the electron-donating nature of the alkyl group through hyperconjugation and inductive effects, which stabilize the carbocation intermediates formed during the substitution at the ortho and para positions.

However, it is crucial to emphasize that no specific experimental data on the nitration, halogenation, sulfonation, or Friedel-Crafts reactions of this compound has been found in the public domain. The following table summarizes the expected products based on general principles of electrophilic aromatic substitution on alkyl-substituted benzenes.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Methoxyoxolan-2-yl)-2-nitrobenzene and 1-(2-Methoxyoxolan-2-yl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-methoxyoxolan-2-yl)benzene and 1-Bromo-4-(2-methoxyoxolan-2-yl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Methoxyoxolan-2-yl)benzenesulfonic acid and 4-(2-Methoxyoxolan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2-Methoxyoxolan-2-yl)phenyl)ethan-1-one (para-isomer) |

Other Significant Transformation Pathways

Beyond electrophilic aromatic substitution, other transformations of this compound can be postulated, although, once again, specific literature is wanting.

The structural features of this compound, particularly the presence of a tertiary benzylic carbon and an acetal-like functionality, suggest the potential for rearrangement reactions under specific conditions, such as in the presence of strong acids. However, no documented studies on the rearrangement reactions of this compound were identified.

The oxidation of the phenyl moiety or the oxolane ring would likely require strong oxidizing agents. The benzylic position could be susceptible to oxidation, potentially leading to ring-opened products. The reduction of the phenyl ring would necessitate harsh conditions, such as catalytic hydrogenation at high pressure and temperature. Specific experimental details regarding the oxidation and reduction of this compound are not available in the reviewed literature.

Stereochemical Aspects of 2 Methoxy 2 Phenyloxolane

Chirality and Enantiomer Synthesis

2-Methoxy-2-phenyloxolane possesses a chiral center at the carbon atom bearing the methoxy (B1213986) and phenyl groups. This results in two non-superimposable mirror images, known as enantiomers: (R)-2-methoxy-2-phenyloxolane and (S)-2-methoxy-2-phenyloxolane. The synthesis of these enantiomers in high purity is a significant objective in stereoselective synthesis.

Asymmetric synthesis is a powerful strategy to obtain enantiomerically enriched compounds, avoiding the formation of a 50:50 racemic mixture. wikipedia.org This approach involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. nih.govyork.ac.uk While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied. For instance, the enantioselective addition of methanol (B129727) to a suitable precursor, such as 2-phenyl-4,5-dihydrofuran, mediated by a chiral acid or metal complex, could potentially afford one enantiomer in excess.

Diastereoselective synthesis is another key strategy that can be employed to generate specific stereoisomers. This method involves the use of a chiral auxiliary or a substrate with a pre-existing stereocenter to influence the creation of a new stereocenter. york.ac.uk In the context of this compound, a diastereoselective approach might involve reacting a chiral precursor with an achiral reagent, where the existing chirality directs the formation of the new stereocenter at the C2 position with a specific configuration. The resulting diastereomers can then be separated by standard chromatographic or crystallization techniques, followed by removal of the chiral auxiliary to yield the desired enantiomer of this compound.

Stereochemical Purity and Chiral Resolution Techniques

Ensuring the stereochemical purity of this compound is crucial for its application in stereospecific processes. Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through several techniques:

Formation of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be determined using techniques like chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Application as Chiral Probes in Recognition Studies

Due to its defined stereochemistry, enantiomerically pure this compound can serve as a chiral probe in molecular recognition studies. By observing the interactions of the individual enantiomers with other chiral molecules, such as proteins or other small molecules, researchers can gain insights into the nature of stereospecific interactions. The distinct spatial arrangement of the phenyl and methoxy groups in the (R) and (S) enantiomers can lead to differential binding affinities and spectroscopic responses when interacting with a chiral host.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic properties of this compound are governed by its conformational preferences and underlying stereoelectronic effects. The oxolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The orientation of the bulky phenyl group and the methoxy group at the C2 position will significantly influence the conformational equilibrium.

Stereoelectronic effects arise from the interaction of orbitals on adjacent atoms and play a crucial role in determining molecular geometry and reactivity. imperial.ac.uk In this compound, an important stereoelectronic interaction is the anomeric effect. This effect involves the donation of electron density from a lone pair on the ring oxygen atom into the antibonding σ* orbital of the C-O bond of the methoxy group. This interaction stabilizes the conformation where the methoxy group is in an axial-like position. Computational methods, such as those based on Density Functional Theory (DFT), can be employed to perform a detailed conformational analysis and quantify the energetic contributions of these stereoelectronic effects. researchgate.net

Applications of 2 Methoxy 2 Phenyloxolane in Advanced Organic Synthesis

Role as a Synthetic Intermediate

2-Methoxy-2-phenyloxolane serves as a versatile synthetic intermediate, primarily owing to the reactivity of its acetal (B89532) functional group. The presence of the methoxy (B1213986) group at the anomeric center of the oxolane ring renders it susceptible to nucleophilic displacement under acidic conditions, allowing for the introduction of a variety of substituents. This reactivity, coupled with the inherent structural features of the five-membered ring, makes it a valuable precursor for the synthesis of more complex molecules.

Precursor to Complex Heterocyclic Systems

The oxolane ring of this compound can be envisioned as a latent 1,4-dicarbonyl equivalent or a precursor to other functionalized tetrahydrofurans. By strategically cleaving and manipulating the ring, chemists can access a range of heterocyclic scaffolds. For instance, treatment with a Lewis acid in the presence of a suitable nucleophile could initiate a ring-opening reaction, unmasking a reactive intermediate that can then undergo intramolecular cyclization to form larger or more complex heterocyclic systems. While direct examples involving this compound are not extensively documented, the synthetic strategy is well-established with analogous compounds. For example, lithiated alkoxyallenes have been shown to be versatile building blocks for the synthesis of various heterocycles, including dihydrofurans and dihydropyrroles, which are valuable intermediates in organic synthesis. researchgate.net Similarly, alkynyl hydroxylamines are recognized as key precursors for a variety of 1,2-N/O heterocycles, showcasing the utility of alkoxy-functionalized intermediates in heterocyclic synthesis. rsc.org

Building Block for Natural Product Synthesis

The synthesis of natural products often requires the strategic assembly of complex carbon skeletons with precise stereochemical control. The phenyl and methoxy substituents on the oxolane ring of this compound provide handles for further functionalization and can influence the stereochemical outcome of reactions at adjacent centers. The tetrahydrofuran (B95107) motif is a common structural element in many natural products, and this compound could serve as a chiral or achiral building block for their construction.

For example, in the total synthesis of grayanane natural products, complex polycyclic structures are assembled using a variety of synthetic strategies, often involving cyclic ether intermediates. beilstein-journals.org The synthesis of such intricate molecules relies on the availability of versatile building blocks that can be elaborated into the final target. The anticipation of natural product structures through synthesis is a powerful approach where novel compounds are synthesized in the laboratory before their discovery in nature, highlighting the importance of developing new synthetic methodologies and building blocks. nih.gov

Stereocontrolled Introduction of Functional Groups

The stereochemical environment of the this compound ring can be exploited to direct the stereoselective introduction of new functional groups. The existing stereocenter at the C2 position, along with the conformational constraints of the five-membered ring, can influence the facial selectivity of reactions on the ring or on substituents attached to it. For instance, the allylation of aldehydes with related 2-alkoxy-1-(2-tributylstannylethylidene)cyclohexanes has been shown to proceed with excellent 1,5-syn-stereocontrol, demonstrating the directing effect of the alkoxy group in a cyclic system. researchgate.net This principle of substrate-controlled stereoselection is a cornerstone of modern organic synthesis. chemrxiv.org

Utility in the Synthesis of Pharmacologically Active Compounds

The development of new synthetic methods for the preparation of pharmacologically active compounds is a major focus of medicinal chemistry. The structural motifs present in this compound, namely the phenyl group and the tetrahydrofuran ring, are found in a wide range of bioactive molecules. Chiral drugs, in particular, often exhibit stereospecific interactions with biological targets, making enantioselective synthesis a critical aspect of drug development. nih.gov

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for example, has been achieved through sequential asymmetric allylic alkylation and ring contraction, demonstrating a pathway to novel molecules with potential pharmaceutical applications. nih.gov While not a direct application of this compound, this illustrates how cyclic precursors can be transformed into valuable nitrogen-containing heterocycles. Furthermore, the synthesis of 2-aralkoxy adenosines and 2-alkoxyadenosines, which are known to have pharmacological activity, underscores the importance of the 2-alkoxy substituent in the design of bioactive compounds. google.com

Contributions to Materials Science through Polymerization or Derivatization

In the field of materials science, the development of new polymers with tailored properties is of paramount importance. Cyclic ethers, including derivatives of tetrahydrofuran, can undergo ring-opening polymerization to produce polyethers with a variety of applications. The presence of the phenyl and methoxy groups in this compound could impart unique properties to a resulting polymer, such as altered solubility, thermal stability, or refractive index.

The polymerization of a related compound, 2-methoxy-2-oxo-1,3,2-dioxaphospholane, has been studied, demonstrating that methoxy-substituted cyclic monomers can be effectively polymerized. researchgate.net This suggests that this compound could potentially serve as a monomer in ring-opening polymerization reactions. Derivatization of the phenyl ring or modification of the oxolane structure could further expand the range of accessible polymers and materials.

Data Tables

Table 1: Representative Heterocycles Synthesized from Alkoxy-Substituted Precursors

| Precursor Type | Heterocyclic Product | Synthetic Method | Reference |

|---|---|---|---|

| Lithiated Alkoxyallene | Dihydropyrrole | Cyclization of primary addition products | researchgate.net |

| Alkynyl Hydroxylamine | Isoxazolidine | Intramolecular cyclization | rsc.org |

Table 2: Examples of Natural Product Synthesis Involving Cyclic Ether Intermediates

| Natural Product Class | Key Intermediate Feature | Synthetic Strategy | Reference |

|---|---|---|---|

| Grayananes | Tetracyclic skeleton with ether linkages | Multi-step total synthesis | beilstein-journals.org |

Advanced Analytical Techniques in the Characterization of 2 Methoxy 2 Phenyloxolane and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds, including 2-Methoxy-2-phenyloxolane. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

For this compound (C₁₁H₁₄O₂), the molecular ion peak ([M]⁺) would be observed at a specific m/z value corresponding to its exact mass. The ionization process, often using techniques like electron ionization (EI), can induce fragmentation of the molecule. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. Key fragments for this compound would arise from the cleavage of the oxolane ring and the loss of the methoxy (B1213986) or phenyl groups.

Table 1: Plausible High-Resolution Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₀H₁₁O]⁺ | [M - OCH₃]⁺ | 147.0810 |

| [C₇H₇O]⁺ | [C₆H₅CO]⁺ | 107.0497 |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 |

| [C₄H₇O]⁺ | Tetrahydrofuranyl cation | 71.0497 |

This interactive table outlines the primary fragments expected from the high-resolution mass spectrum of this compound, providing valuable data for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR would show distinct signals for the aromatic protons of the phenyl group, the singlet for the methoxy group protons, and the multiplets for the diastereotopic methylene (B1212753) protons of the oxolane ring. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the quaternary carbon attached to the phenyl and methoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.2-7.4 | Multiplet |

| Oxolane Protons (CH₂) | ¹H | 1.8-2.2, 3.8-4.1 | Multiplets |

| Methoxy Protons (OCH₃) | ¹H | ~3.2 | Singlet |

| Phenyl Carbons | ¹³C | 125-145 | - |

| Quaternary Carbon (C-O) | ¹³C | 105-115 | - |

| Oxolane Carbons (CH₂) | ¹³C | 25-30, 65-70 | - |

This interactive table presents the anticipated chemical shifts for the proton and carbon nuclei in this compound, serving as a guide for spectral interpretation.

For complex molecules like derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities. omicsonline.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that reveals scalar coupling between protons, typically those on adjacent carbons. It would be used to trace the connectivity of the protons within the oxolane ring. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is critical for identifying connectivity through quaternary carbons and across heteroatoms, for instance, by showing a correlation from the methoxy protons to the quaternary C-2 of the oxolane ring.

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as the "envelope" and "twist" forms. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational changes. unibas.it

At low temperatures, the rate of interconversion between conformers can be slowed sufficiently on the NMR timescale, allowing for the observation of separate signals for atoms in different conformational environments. As the temperature is raised, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a time-averaged signal. By analyzing the changes in the NMR lineshape with temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange, providing insight into the flexibility and preferred shapes of the oxolane ring in solution. unibas.itresearchgate.net

Spectroscopic Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in a compound. IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that cause a change in polarizability. ksu.edu.saspectroscopyonline.com The two techniques are often complementary. spectroscopyonline.com

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): Strong absorptions in the 1050-1250 cm⁻¹ region are characteristic of the C-O-C ether linkages.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3030-3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850-2960 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | IR | 1200-1250 | Strong |

This interactive table summarizes the key vibrational bands for this compound, highlighting the complementary nature of IR and Raman spectroscopy for functional group identification.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions associated with chromophores, such as conjugated systems and atoms with lone pairs. libretexts.orgslideshare.net

The primary chromophore in this compound is the phenyl group. This aromatic system gives rise to characteristic π → π* transitions. The presence of the oxygen atoms with their non-bonding (n) electrons could also allow for n → π* transitions, though these are often weaker. The UV-Vis spectrum is a valuable tool for confirming the presence of the aromatic ring.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* (E2-band) | Phenyl Ring | ~210 |

This interactive table details the expected UV-Vis absorption maxima for this compound, which are characteristic of its phenyl chromophore.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the analysis of this compound, enabling the separation of the main compound from starting materials, by-products, and degradation products. The choice between gas or liquid chromatography typically depends on the volatility and thermal stability of the analyte and its potential derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This method is crucial for identifying isomeric impurities and quantifying trace components. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and injected onto a capillary column. An inert carrier gas, such as helium, transports the sample through the column where separation occurs based on the compounds' boiling points and affinities for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Research on analogous methoxylated phenolic compounds demonstrates the utility of GC-MS in their characterization. researchgate.net For instance, the analysis of related intermediates often involves capillary GC columns, such as those coated with 5% diphenyl/95% dimethylpolysiloxane, which are effective for separating isomers. semanticscholar.org The structure of the derivatives can be unequivocally confirmed by the fragmentation patterns observed in the mass spectra. researchgate.net

Below is a table representing typical parameters for a GC-MS analysis of this compound.

| Parameter | Value/Description |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial: 70°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 10 min |

| MS System | 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Mass Range | 40-500 amu |

This table contains illustrative data based on common GC-MS methodologies for similar organic compounds. semanticscholar.orgsemanticscholar.orgsysrevpharm.org

The resulting mass spectrum for this compound would be expected to show characteristic fragments corresponding to the loss of a methoxy group (•OCH₃) and fragmentation of the oxolane and phenyl rings, providing definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and separation of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly employed for detection, as the phenyl group in this compound provides strong chromophoric activity. researchgate.netnih.gov

Studies on structurally related compounds, such as 2-((2-methoxy phenoxy) methyl) oxirane, have utilized Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, for rapid and sensitive quantification of the main compound and its process-related impurities. researchgate.netconsensus.app Such methods are validated for specificity, precision, linearity, and accuracy to ensure they are suitable for quality control during process development and for the final product. researchgate.net

A representative HPLC method for the purity analysis of this compound is detailed in the table below.

| Parameter | Value/Description |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Photodiode Array (PDA) or UV-Vis Detector |

| Detection Wavelength | 254 nm |

This table contains illustrative data based on established HPLC methods for aromatic and ether compounds. researchgate.netnih.gov

This method would effectively separate this compound from more polar or less polar impurities, with purity typically calculated based on the area percentage of the main peak in the resulting chromatogram.

Future Directions and Emerging Research Avenues for 2 Methoxy 2 Phenyloxolane

Exploration of Undiscovered Reactivity Modes

While the primary role of 2-Methoxy-2-phenyloxolane has been as a stable acetal (B89532), its inherent structural features suggest a richer and more complex reactivity profile waiting to be uncovered. Future research could focus on leveraging its latent reactivity under various non-traditional conditions.

Radical-Mediated Reactions: The chemistry of radicals derived from cyclic ethers is an area of active investigation, often involving ring-opening and subsequent rearrangements. bohrium.com Future studies could explore the behavior of this compound under radical-generating conditions. Homolytic cleavage of a C-H bond on the oxolane ring could lead to novel intermediates, which could be trapped intra- or intermolecularly, providing access to complex functionalized tetrahydrofurans or ring-opened products.

Photochemical and Electrochemical Activation: The phenyl and methoxy (B1213986) groups present opportunities for activation using light or electricity. Photochemical excitation could lead to unique reaction pathways, potentially involving energy transfer or photoinduced electron transfer, that are inaccessible under thermal conditions. Similarly, electrochemical oxidation or reduction could generate cationic or anionic intermediates, respectively, whose subsequent reactions could offer new synthetic transformations. The use of wavelength as a tunable parameter to control chemical processes has been demonstrated for other systems and could be a fruitful avenue of exploration. harvard.edu

Catalytic Ring-Opening: Beyond its use as a protecting group, the oxolane ring could be a substrate for catalytic ring-opening reactions. The development of new Lewis or Brønsted acid catalyst systems could enable the selective cleavage of the C-O bonds to generate reactive intermediates, such as carbocations or zwitterionic species, which could then participate in cascade reactions to form more complex molecular architectures.

Development of Highly Enantioselective Synthetic Routes

The 2-position of this compound is a quaternary stereocenter, yet the compound is almost exclusively used in its racemic form. The development of methods to access enantiomerically pure forms would significantly broaden its application, particularly as a chiral building block or a chiral auxiliary in asymmetric synthesis.

The primary challenge lies in the efficient, stereocontrolled construction of this quaternary center. Future research will likely focus on catalytic asymmetric methods, which offer the most atom-economical and versatile approach. Tremendous effort has been devoted to the enantioselective synthesis of chiral building blocks like epoxides, demonstrating the power of asymmetric catalysis. nih.gov

Potential strategies could include:

Asymmetric Addition to Precursors: Catalytic asymmetric addition of a methyl nucleophile (from an organometallic reagent) to a 2-phenyloxolanium ion, generated in situ from a suitable precursor, could be achieved using a chiral catalyst.

Kinetic Resolution: A racemic mixture of this compound could be resolved through a catalytic reaction that selectively transforms one enantiomer, allowing the other to be recovered in high enantiomeric excess.

Catalytic Asymmetric Cyclization: An acyclic precursor could be cyclized enantioselectively using a chiral catalyst to form the oxolane ring and set the quaternary stereocenter simultaneously.

The table below outlines potential catalytic systems that could be explored for these purposes, drawing inspiration from successful asymmetric syntheses of other challenging targets. nih.govchemrxiv.org

| Catalytic Strategy | Potential Catalyst System | Target Transformation | Desired Outcome |

| Asymmetric Nucleophilic Addition | Chiral Lewis Acid (e.g., La-Li₃-BINOL complex) + Organometallic Reagent | Addition to a 2-phenyloxolane precursor | High enantioselectivity (ee) for (R)- or (S)-2-Methoxy-2-phenyloxolane |

| Asymmetric Cycloaddition | Chiral Lewis Acid + Photocatalyst | [2+2] photocycloaddition of a precursor alkene | Enantioenriched oxolane core |

| Kinetic Resolution | Chiral Enzyme (e.g., Lipase) or Metal Complex | Selective reaction of one enantiomer of racemic this compound | Recovery of the unreacted enantiomer with high ee |

The successful development of such routes would be a significant advance, enabling the exploration of this compound in stereoselective synthesis.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.govfrontiersin.org Integrating this compound into MCRs represents a promising avenue for future research.

The key to this integration would be the in-situ generation of a reactive species from this compound that can be trapped by other components in the MCR. Under acidic conditions, for example, the compound could serve as a precursor to an oxocarbenium ion. This electrophilic intermediate could then be intercepted by nucleophiles present in an MCR, such as an isocyanide and an amine in a Ugi-type reaction. This would allow the incorporation of the 2-phenyloxolane moiety into complex, peptide-like scaffolds.

The table below presents hypothetical MCRs where this compound could act as a key component.

| MCR Type | Role of this compound | Other Components | Potential Product Class |

| Ugi-type Reaction | Source of an oxocarbenium ion (carbonyl equivalent) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides with an embedded oxolane moiety |

| Passerini-type Reaction | Source of an oxocarbenium ion (carbonyl equivalent) | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides with an embedded oxolane moiety |

| Aza-Diels-Alder | Dienophile precursor | Diene, Amine | Functionalized nitrogen-containing heterocycles |

Such strategies would transform this compound from a simple protecting group into a valuable building block for diversity-oriented synthesis, enabling the rapid generation of novel chemical libraries for drug discovery and materials science. nih.govmdpi.com

Sustainable and Scalable Production Methodologies

As the potential applications of this compound expand, the need for sustainable and scalable production methods will become critical. Current laboratory-scale syntheses may not be suitable for large-scale production due to factors such as the use of hazardous reagents, generation of significant waste, or energy-intensive purification steps. Future research should focus on developing "green" synthetic routes that are both environmentally friendly and economically viable.

Key principles of green chemistry that could be applied include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives to minimize waste. For example, developing a catalytic method for the addition of methanol (B129727) to a 2-phenyl-4,5-dihydrofuran precursor would be superior to methods requiring stoichiometric amounts of an acid promoter.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. A synthesis method for 5-methoxy-2-tetralone (B30793) highlights the advantages of mild reaction conditions and simplified operations, which are often achievable in flow systems. google.com

The table below compares a hypothetical traditional synthesis with a potential sustainable alternative.

| Parameter | Traditional Batch Synthesis | Sustainable Flow Synthesis |

| Catalyst | Stoichiometric acid (e.g., H₂SO₄) | Solid-supported acid catalyst (recyclable) |

| Solvent | Dichloromethane or Benzene | Greener solvent (e.g., 2-MeTHF) or solvent-free |

| Process | Batch reactor with workup/purification steps | Continuous flow reactor with in-line purification |

| Waste | Significant acid and solvent waste | Minimized waste, catalyst recycling |

| Scalability | Challenging, potential for thermal runaway | Readily scalable by extending run time |

By focusing on these principles, chemists can develop production methodologies for this compound that are not only efficient but also align with the growing demand for sustainable chemical manufacturing.

Q & A

Basic: What synthetic methodologies are recommended for 2-Methoxy-2-phenyloxolane, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound involves etherification and cyclization steps. Key reagents include:

- Oxidizing agents (e.g., potassium permanganate) for intermediate oxidation .

- Reducing agents (e.g., sodium borohydride) to stabilize reactive intermediates .

- Acid/base catalysts (e.g., H₂SO₄ or NaOH) to drive substitution reactions .

Critical Conditions:

- Temperature control (60–80°C for cyclization) to prevent side reactions.

- Solvent selection (polar aprotic solvents like THF enhance reaction efficiency) .

- Catalyst loading (0.5–2 mol% for acid/base catalysts) to balance reaction rate and purity .

Yield optimization requires monitoring intermediates via TLC or HPLC. Contamination by over-oxidation products (e.g., carboxylic acids) is a common pitfall .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

Prioritize the following techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.2–3.5 ppm and oxolane ring protons at δ 4.0–4.5 ppm .

- ¹³C NMR : Confirm the oxolane oxygenated carbons at 70–80 ppm .

- IR Spectroscopy : Ether C-O stretching vibrations (~1100 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 192.21 (matching molecular weight) with fragmentation patterns indicating methoxy loss .

Cross-validate results with computational data (e.g., PubChem InChI key: SOFPQQBEKFKYNC-UHFFFAOYSA-N) .

Basic: What safety protocols are critical for handling this compound in laboratories?

Methodological Answer:

- PPE Requirements :

- Engineering Controls :

- Emergency Measures :

- Eye exposure: Flush with water for 15 minutes; seek medical evaluation .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Refer to EFSA guidelines for toxicity thresholds (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rodents) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Variability in purity (e.g., residual solvents altering bioassay results). Validate purity via HPLC (>98%) before testing .

- Species-specific metabolism : Compare in vitro (e.g., hepatic microsomes) and in vivo models to assess metabolic stability .

- Dose-response calibration : Use standardized protocols (e.g., OECD Test No. 423) to minimize inter-lab variability .

EFSA’s meta-analysis approach for 2-methyloxolane derivatives provides a framework for reconciling conflicting data .

Advanced: What strategies improve catalytic efficiency in ring-opening functionalization of this compound?

Methodological Answer:

Key strategies include:

- Catalyst Screening :

- Lewis acids (e.g., BF₃·OEt₂) for electrophilic ring activation .

- Enzymatic catalysts (lipases) for enantioselective modifications .

- Solvent Optimization :

- Use dichloromethane for non-polar intermediates or DMF for polar transition states .

- Kinetic Monitoring :

- Track reaction progress via in situ FTIR to identify rate-limiting steps .

Side reactions (e.g., polymerization) can be mitigated by controlling temperature (<50°C) and catalyst loading .

Advanced: How does this compound’s stereochemistry influence its application in polymer science?

Methodological Answer:

The oxolane ring’s conformation affects polymer properties:

- Copolymer Synthesis :

- Radical polymerization with styrene derivatives yields thermally stable copolymers (Tg ~120°C) .

- Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts produces linear polymers with tunable hydrophobicity .

- Structure-Property Relationships :

- Axial vs. equatorial methoxy positioning alters crystallinity (XRD analysis recommended) .

Applications in drug delivery require evaluating hydrolytic stability at physiological pH (7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.